

Application Note: Quantification of Inositol Hexanicotinate in Plasma using HPLC-UV

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Compound of Interest

Compound Name: *Inositol Hexanicotinate*

Cat. No.: *B1671955*

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Introduction

Inositol Hexanicotinate (IHN) is the hexanicotinic acid ester of meso-inositol, serving as a prodrug form of niacin (nicotinic acid, vitamin B3).[1][2] It is often marketed as "no-flush niacin" because it is hydrolyzed slowly in the body, gradually releasing nicotinic acid and inositol, thus minimizing the flushing effect associated with immediate-release niacin supplements.[1][3] Pharmacokinetic studies indicate that IHN is at least partially absorbed intact and subsequently metabolized by plasma esterases.[4][5] The released nicotinic acid exerts vasodilatory and lipid-lowering effects, making IHN a compound of interest in the management of conditions like hyperlipidemia, Raynaud's phenomenon, and intermittent claudication.[3][6][7]

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of **Inositol Hexanicotinate** in plasma. The described protocol is based on the method developed for rat plasma, which has been demonstrated to be simple, rapid, specific, and reproducible for pharmacokinetic studies.[8]

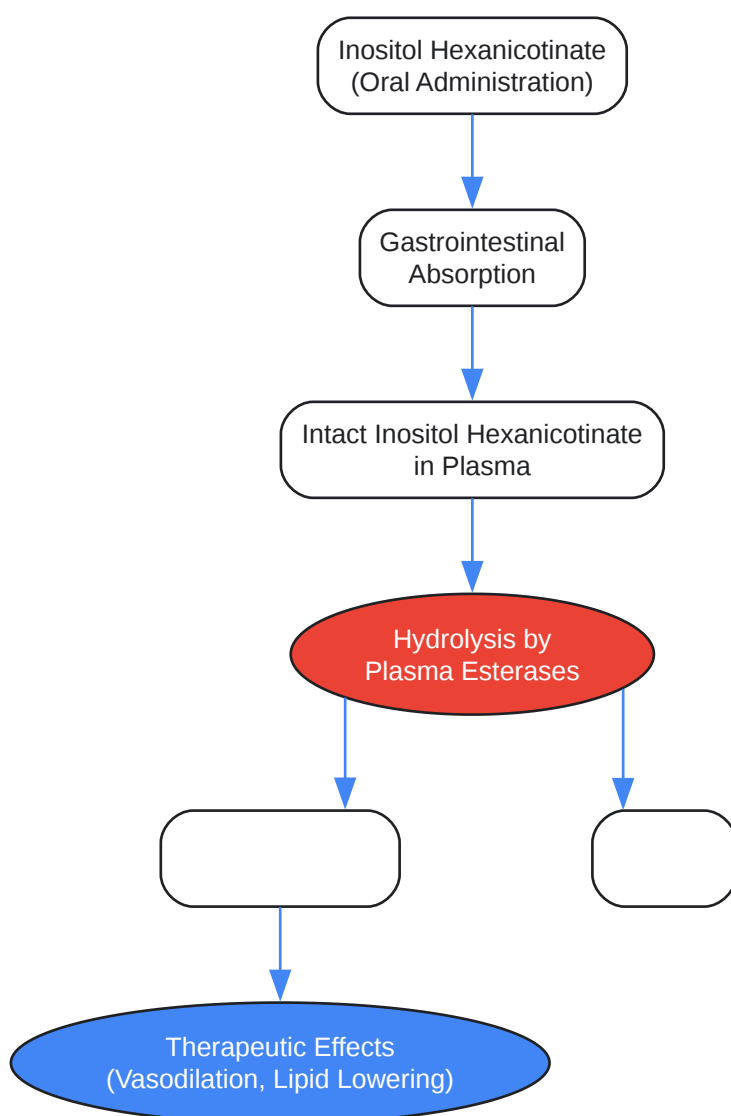
Principle of the Method

This method employs a reversed-phase HPLC system to separate **Inositol Hexanicotinate** from endogenous plasma components. Plasma samples undergo a protein precipitation step with acetonitrile, which also serves to extract the analyte.[8] An internal standard is used to

ensure accuracy and precision. The separation is achieved on a C18 column with an isocratic mobile phase, and the analyte is detected by its UV absorbance at 262 nm.[8] Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Metabolic Pathway of Inositol Hexanicotinate

Inositol Hexanicotinate is absorbed from the gastrointestinal tract and undergoes enzymatic hydrolysis in the bloodstream by plasma esterases.[4] This process sequentially cleaves the six nicotinic acid molecules from the central inositol moiety, resulting in the slow and sustained release of both compounds into circulation.[4]



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Metabolic hydrolysis of **Inositol Hexanicotinate**.

Experimental Protocol

This protocol is adapted from the validated method by Liang et al. (2008) for the analysis of **Inositol Hexanicotinate** in rat plasma.[\[8\]](#)

Materials and Reagents

- **Inositol Hexanicotinate** (analytical standard)
- Mebendazole (Internal Standard)
- Acetonitrile (HPLC grade)
- Monobasic and Dibasic Sodium Phosphate (for buffer preparation)
- Water (HPLC grade)
- Control Plasma (e.g., rat or human)

Instrumentation and Chromatographic Conditions

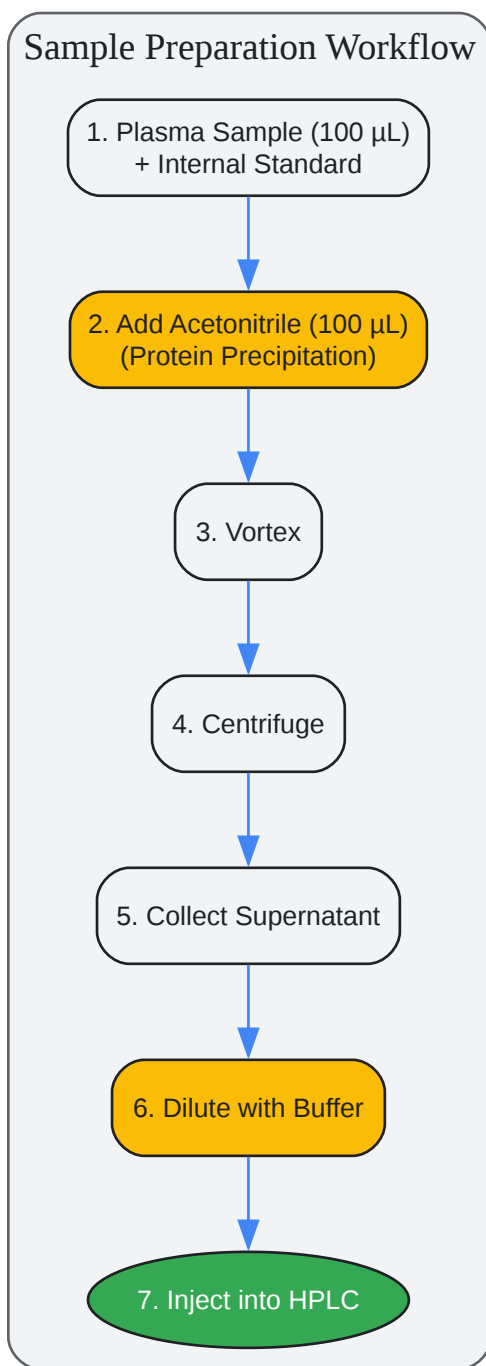
- HPLC System: An HPLC system equipped with a UV detector.
- Column: XTerra MS C18 (4.6 mm x 150 mm, 3.5 μ m) or equivalent.[\[8\]](#)
- Mobile Phase: Acetonitrile / 5mM Phosphate Buffer (pH 6.0) (35:65, v/v).[\[8\]](#)
- Flow Rate: 1.0 mL/min.[\[8\]](#)
- Detection Wavelength: 262 nm.[\[8\]](#)
- Injection Volume: Typically 20-50 μ L.
- Temperature: Ambient.

Preparation of Standard and Quality Control Solutions

- Stock Solutions: Prepare stock solutions of **Inositol Hexanicotinate** and Mebendazole in a suitable solvent (e.g., acetonitrile).
- Calibration Standards: Prepare calibration standards by spiking control plasma with appropriate volumes of the **Inositol Hexanicotinate** stock solution to achieve a concentration range of 1.5-100.0 µg/mL.[8]
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.

Sample Preparation

- To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add the internal standard solution (Mebendazole).
- Add an equal volume (100 µL) of acetonitrile to precipitate plasma proteins.[8]
- Vortex the mixture for 1-2 minutes.
- Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new tube.
- Dilute the supernatant with the mobile phase buffer (5mM phosphate buffer, pH 6.0) to minimize solvent effects before injection.[8]
- Inject the prepared sample into the HPLC system.



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Workflow for plasma sample preparation.

Method Validation Summary

The following tables summarize the quantitative data from the validation of the HPLC-UV method.^[8]

Table 1: Linearity and Recovery

Parameter	Value
Linearity Range	1.5 - 100.0 µg/mL
Correlation Coefficient (r ²)	> 0.995
Mean Recovery	99.6%

Table 2: Precision and Bias (Accuracy)

Concentration Level	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Intra-day Bias (%)	Inter-day Bias (%)
Low QC	1.55 - 4.30	2.69 - 21.5	-0.75 to 19.8	2.58 to 22.0
Mid QC	1.55 - 4.30	2.69 - 21.5	-0.75 to 19.8	2.58 to 22.0
High QC	1.55 - 4.30	2.69 - 21.5	-0.75 to 19.8	2.58 to 22.0

Note: The original study presents the precision and bias as ranges across the tested concentrations.^[8]

Table 3: Stability

Condition	Stability
Inositol Hexanicotinate in Rat Plasma	Unstable
Inositol Hexanicotinate in Acetonitrile Extract	Stable for up to 24 hours at 4°C

It is crucial to process plasma samples promptly or store the acetonitrile extracts at 4°C for no longer than 24 hours to ensure sample integrity.^[8]

Conclusion

The described HPLC-UV method provides a reliable and validated approach for the quantitative determination of **Inositol Hexanicotinate** in plasma. The simple protein precipitation extraction and isocratic elution make it suitable for high-throughput analysis in pharmacokinetic and drug metabolism studies. The method demonstrates good linearity, recovery, precision, and accuracy within the specified concentration range.[8] Proper sample handling is critical due to the observed instability of the analyte in plasma.[8] This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and analysis.

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